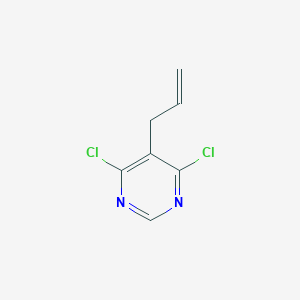

5-烯丙基-4,6-二氯嘧啶

描述

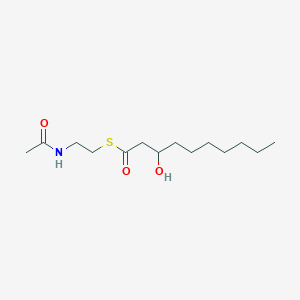

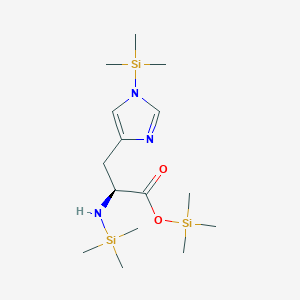

5-Allyl-4,6-dichloropyrimidine is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Allyl-4,6-dichloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Allyl-4,6-dichloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学应用

5-烯丙基-4,6-二氯嘧啶是广泛的药理学应用中的一个核心结构单元 . 它属于二嗪生物碱支架的一部分,其中包括哒嗪、嘧啶和吡嗪 . 这些化合物存在于自然界(DNA、RNA、香料和香精)中,并表现出多种生物活性 .

抗癌应用

嘧啶衍生物,包括5-烯丙基-4,6-二氯嘧啶,已被用于治疗各种类型的癌症 . 例如,伊马替尼、达沙替尼和尼洛替尼是基于嘧啶的药物,是治疗白血病的成熟疗法 .

抗菌和抗真菌应用

据报道,5-烯丙基-4,6-二氯嘧啶具有抗菌和抗真菌活性 . 这使其成为开发新型抗菌和抗真菌剂的宝贵化合物 .

抗寄生虫应用

该化合物也被用于开发抗寄生虫药物 . 其结构多样性使其能够用于治疗各种寄生虫病 .

心血管应用

5-烯丙基-4,6-二氯嘧啶已被用于开发心血管药物和降压药 . 它调节各种生物途径的能力使其成为该领域中宝贵的化合物<a aria-label="1: 5-烯丙基-4,6-二氯嘧啶已被用于开发心血管药物和降压药1" data-citationid="1258fae9-bdfd-31de-eb59

安全和危害

作用机制

Target of Action

It’s known that the compound has inhibitory effects on immune-activated nitric oxide (no) production . Nitric oxide plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and immune response.

Mode of Action

The exact mode of action of 5-Allyl-4,6-dichloropyrimidine is yet to be elucidated . It’s known that the compound and its derivatives inhibit immune-activated no production . This suggests that the compound may interact with enzymes or pathways involved in NO production, leading to a decrease in NO levels.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The primary result of 5-Allyl-4,6-dichloropyrimidine’s action is the inhibition of immune-activated NO production . This could potentially modulate immune responses and inflammatory processes where NO plays a role.

生化分析

Biochemical Properties

The biochemical properties of 5-Allyl-4,6-dichloropyrimidine are not fully understood yet. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions in various ways .

Cellular Effects

It has been reported that 2-amino-4,6-dichloropyrimidines, a related group of compounds, can inhibit immune-activated nitric oxide production . This suggests that 5-Allyl-4,6-dichloropyrimidine may also have significant effects on cellular processes.

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4,6-dichloro-5-prop-2-enylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIUMXRLQCZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(N=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333920 | |

| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16019-31-1 | |

| Record name | 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Allyl-4,6-dichloropyrimidine a suitable starting material for synthesizing complex heterocycles?

A1: 5-Allyl-4,6-dichloropyrimidine possesses several structural features that make it attractive for synthetic chemists:

- Reactive Chlorine Atoms: The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine groups. [, ]

- Versatile Allyl Group: The allyl group serves as a handle for further chemical transformations. In the context of the discussed research, it undergoes an intramolecular Friedel-Crafts cyclization to form the seven-membered azepine ring. [, ]

Q2: Can you describe the general synthetic route for preparing benzo[b]pyrimido[5,4-f]azepines starting from 5-Allyl-4,6-dichloropyrimidine?

A2: The synthesis follows a straightforward two-step procedure:

- Aminolysis: 5-Allyl-4,6-dichloropyrimidine is reacted with various N-substituted anilines or indoline in the presence of a base. This leads to the substitution of one of the chlorine atoms with the amine nucleophile, yielding the corresponding aminopyrimidine derivative. [, ]

- Intramolecular Friedel-Crafts Cyclization: Treatment of the aminopyrimidine derivative with an acid catalyst promotes the intramolecular electrophilic aromatic substitution of the allyl group onto the aromatic ring, forming the desired benzo[b]pyrimido[5,4-f]azepine scaffold. [, ]

Q3: What is the significance of the structural characterization studies performed on the synthesized compounds?

A3: Characterization using techniques like IR, 1H and 13C NMR spectroscopy, and mass spectrometry confirms the identity and purity of the synthesized compounds. [] Furthermore, X-ray crystallography studies provided insights into the molecular and supramolecular structures of selected products and intermediates. This information is valuable for understanding the conformational preferences of these molecules and their potential interactions with biological targets. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)